![molecular formula C18H23N3O3 B2518938 Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 1993139-40-4](/img/structure/B2518938.png)
Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl pyrrolidine carboxylate derivatives, which are relevant to the compound due to their structural similarities. These derivatives are intermediates or final products used in the synthesis of various biologically active compounds, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and potential antilipidemic agents .
Synthesis Analysis
The synthesis of tert-butyl pyrrolidine carboxylate derivatives involves multi-step reactions, often starting from readily available materials. For example, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation . Another study describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . These methods demonstrate the versatility and efficiency of synthetic approaches to such compounds.
Molecular Structure Analysis
The molecular structures of tert-butyl pyrrolidine carboxylate derivatives are characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and various substituents that influence the compound's reactivity and biological activity. The papers provided do not directly analyze the molecular structure of "Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate," but they do discuss the structural analysis of similar compounds using techniques such as X-ray crystallography, NMR, and mass spectrometry .
Chemical Reactions Analysis
The tert-butyl pyrrolidine carboxylate derivatives participate in various chemical reactions, including cyclizations, conjugate additions, and reactions with singlet oxygen. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates involves functionalization that enables access to novel macrocyclic inhibitors . Another study reports the reaction of tert-butyl esters with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are essential for their application in medicinal chemistry. The papers provided do not detail the specific properties of "Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate," but they do provide insights into the properties of related compounds. For example, the crystal structure and thermal analyses of some derivatives have been conducted to understand their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
The compound's metabolism has been studied in various contexts, demonstrating its versatility in biochemical processes. For instance, in the study of enzymatic C-demethylation of related compounds, the in vitro metabolism was investigated using a hepatic microsomal system, revealing the formation of several metabolites through hydroxylation and carbonyl reduction. This study highlights the compound's potential in pharmacokinetic and toxicological research (Yoo et al., 2008).
Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs showcases the compound's utility in creating new materials with potential antitumor activity. Such studies are pivotal for the development of new therapeutic agents (Maftei et al., 2013).
Photophysics and Applications in FRET
The design and synthesis of novel molecules based on the tert-butyl 1,2,4-oxadiazol moiety for applications in fluorescence resonance energy transfer (FRET) highlight its potential in developing advanced materials for optoelectronic applications. Such research contributes to the field of material science, especially in the development of efficient and high-performance light-emitting devices (Pujar et al., 2017).
Crystal Structure and Biological Evaluation
Investigations into the crystal structure and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, provide insights into the molecular interactions and potential biological activities of such compounds. Understanding their crystal structures aids in the rational design of molecules with desired biological properties (Sanjeevarayappa et al., 2015).
Antitumor Activity
The exploration of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, including their synthesis, structural analysis, and investigation of antitumor activity, showcases the potential of such compounds in medicinal chemistry. These studies are crucial for the discovery and development of new anticancer drugs (Maftei et al., 2016).
Wirkmechanismus
Target of action
Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The pyrrolidine ring is a common motif in many biologically active compounds and drugs, suggesting that this compound might interact with biological targets in a similar manner.
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-9-13(10-8-12)15-19-16(24-20-15)14-6-5-11-21(14)17(22)23-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIJWPUTWBGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

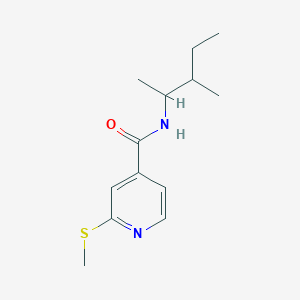
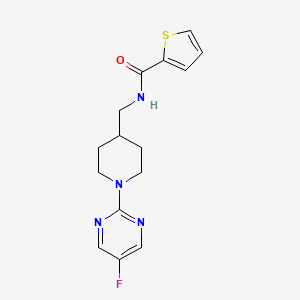
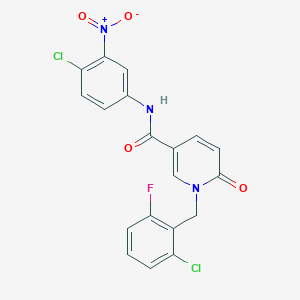
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2518863.png)
![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
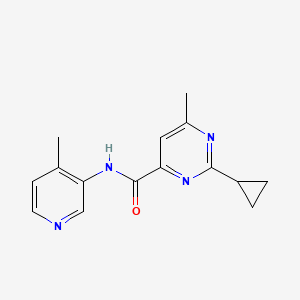
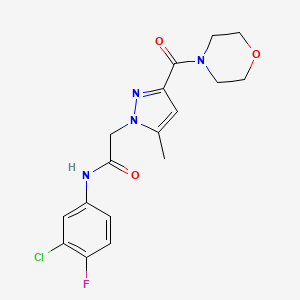
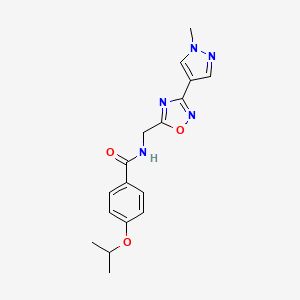
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)